molecular formula C6H14BrNO4 B12550836 Nitric acid--6-bromohexan-1-ol (1/1) CAS No. 176594-44-8

Nitric acid--6-bromohexan-1-ol (1/1)

Cat. No.: B12550836
CAS No.: 176594-44-8
M. Wt: 244.08 g/mol
InChI Key: QDTQLNHLOZLNFT-UHFFFAOYSA-N
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Description

Nitric acid–6-bromohexan-1-ol (1/1) is a compound formed by the combination of nitric acid and 6-bromohexan-1-ol. This compound is used in various organic and polymeric syntheses due to its functional groups, which include both bromo and hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohexan-1-ol can be synthesized through the bromination of hexanol. The reaction typically involves the use of hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4) to facilitate the substitution of a hydroxyl group with a bromine atom .

Industrial Production Methods

Industrial production of 6-bromohexan-1-ol involves similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromohexan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Hexanol.

    Oxidation: 6-Bromohexanal.

    Reduction: Hexanol.

Mechanism of Action

The mechanism of action of 6-bromohexan-1-ol involves its functional groups. The bromo group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction reactions. These reactions enable the compound to act as a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromohexan-1-ol is unique due to the presence of both bromo and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

CAS No.

176594-44-8

Molecular Formula

C6H14BrNO4

Molecular Weight

244.08 g/mol

IUPAC Name

6-bromohexan-1-ol;nitric acid

InChI

InChI=1S/C6H13BrO.HNO3/c7-5-3-1-2-4-6-8;2-1(3)4/h8H,1-6H2;(H,2,3,4)

InChI Key

QDTQLNHLOZLNFT-UHFFFAOYSA-N

Canonical SMILES

C(CCCBr)CCO.[N+](=O)(O)[O-]

Origin of Product

United States

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